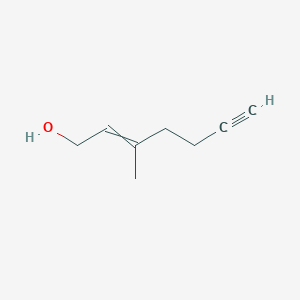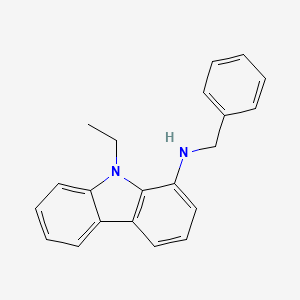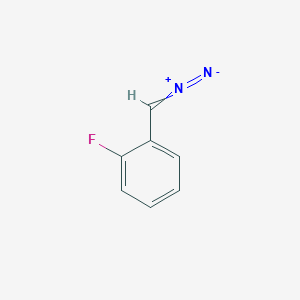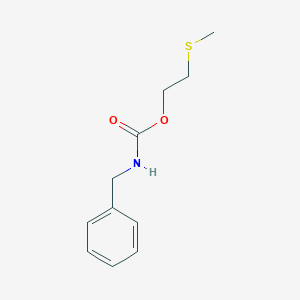
2-(Methylsulfanyl)ethyl benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)ethyl benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, with a 2-(methylsulfanyl)ethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl benzylcarbamate can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere . Another approach involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .
Industrial Production Methods
Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)ethyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)ethyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in radiopharmaceutical applications.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)ethyl benzylcarbamate involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the compound coordinate with metal ions, forming stable chelates. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,9-Tris(2-methylsulfanyl)ethyl-1,5,9-triazacyclododecane (TACD3S)
- 1,4,7,10-Tetrakis(2-methylsulfanyl)ethyl-1,4,7,10-tetrazacyclotridecane (TRI4S)
- 1,4,8,11-Tetrakis(2-methylsulfanyl)ethyl-1,4,8,11-tetrazacyclotetradecane (TE4S)
Uniqueness
2-(Methylsulfanyl)ethyl benzylcarbamate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications such as radiopharmaceuticals and metal ion chelation .
Propiedades
Número CAS |
112380-51-5 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-methylsulfanylethyl N-benzylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
Clave InChI |
GVYLMFLLMDRGOB-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


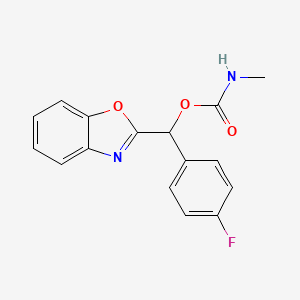
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
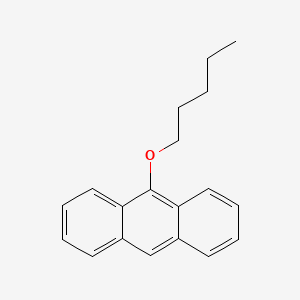
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)
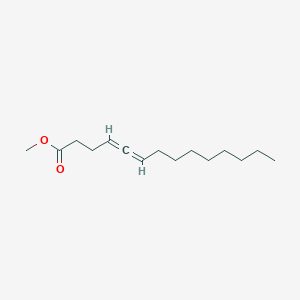

![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
